Product packaging for C.I. Direct green 28(Cat. No.:CAS No. 6471-09-6)

C.I. Direct green 28

Cat. No.: B13414475
CAS No.: 6471-09-6
M. Wt: 980.8 g/mol
InChI Key: UCVWVXRLJHYZLF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C.I. Direct Green 28 (CAS 6471-09-6) is a direct dye with a molecular formula of C42H27N10Na3O11S2 and a molecular weight of 980.83 . It is characterized as an anthraquinone-based, monoazo compound, presenting as a dark grass green powder . Its primary research and industrial value lies in its application as a colorant for various substrates. It is used in the dyeing of cellulose fibers like cotton and viscose, as well as protein fibers such as silk and polyamide . Beyond textiles, it is also employed for coloring leather and paper .The dye exhibits good light fastness (rated 5-6 on ISO scale) and a solubility of approximately 12.5 g/L in water at 80-85°C . Researchers should note that the color shade can be sensitive to metal ions; for instance, copper ions can shift the color towards yellow, while iron ions may darken it . The product is strictly for research and industrial use. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H27N10Na3O11S2 B13414475 C.I. Direct green 28 CAS No. 6471-09-6

Properties

CAS No.

6471-09-6

Molecular Formula

C42H27N10Na3O11S2

Molecular Weight

980.8 g/mol

IUPAC Name

trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C42H30N10O11S2.3Na/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57;;;/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50);;;/q;3*+1/p-3

InChI Key

UCVWVXRLJHYZLF-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthesis and Structural Characterization of C.i. Direct Green 28

Advanced Synthetic Routes and Reaction Mechanisms for C.I. Direct Green 28

The manufacturing of this compound involves a multi-step synthesis that hinges on the sequential condensation of various intermediates with a triazine core and the formation of multiple azo linkages.

Trichloro-1,3,5-triazine Condensation Pathways in Dye Synthesis

The synthesis of this compound utilizes 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a key building block. worlddyevariety.comdyestuffintermediates.com The chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled condensation reactions with various nucleophiles. researchgate.net This step-wise substitution is crucial for constructing the complex, multi-component structure of the final dye molecule.

The general manufacturing process involves the sequential reaction of 2,4,6-trichloro-1,3,5-triazine with three different components worlddyevariety.com:

First Condensation: Reaction with 1-Amino-4-(4-aminophenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.

Second Condensation: Reaction with the product of a diazotization-coupling sequence.

Third Condensation: Reaction with aniline. worlddyevariety.com

This controlled, sequential condensation allows for the precise assembly of the different chromophoric and auxochromic groups onto the central triazine scaffold, ultimately defining the dye's color and fastness properties. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, which is exploited to control the sequence of substitutions.

Azo Dye Restoration Processes in this compound Manufacturing

A critical part of the synthesis of this compound involves the creation of an azo dye intermediate that is subsequently modified. worlddyevariety.com This process begins with the diazotization of 4-nitrobenzenamine, which is then coupled with 2-hydroxybenzoic acid (salicylic acid). worlddyevariety.com The resulting nitro-containing azo compound then undergoes a reduction or "restoration" process to convert the nitro group (-NO2) into an amino group (-NH2). worlddyevariety.commdpi.com This newly formed amino group serves as a nucleophile for one of the condensation steps with the trichloro-1,3,5-triazine intermediate. worlddyevariety.com

The reduction of the nitro group is a common strategy in the synthesis of polyazo dyes, as it allows for the introduction of a reactive amino group after the initial azo coupling has taken place. nih.gov This method provides a versatile route to building more complex dye structures. mdpi.comnih.gov

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A suite of analytical techniques is employed to confirm the structure of this compound and assess its purity. These methods provide information on the molecular structure, functional groups, molecular weight, and the presence of any impurities or metabolic byproducts.

UV-Visible Spectrophotometry in Molecular Structure Analysis and Concentration Monitoring

UV-Visible spectrophotometry is a fundamental technique used to analyze the electronic transitions within the dye molecule, which are responsible for its color. The spectrum of a dye like this compound is characterized by specific absorption maxima (λmax) in the visible region of the electromagnetic spectrum. researchgate.netpjoes.com The intensity of the absorption is directly proportional to the concentration of the dye in a solution, a principle that is used for quantitative analysis and concentration monitoring during the manufacturing process and in application studies. fda.gov Analysis of the UV-Vis spectrum helps in confirming the presence of the intended chromophoric system and can be used to monitor the progress of the synthesis and the stability of the dye under various conditions. pjoes.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Binding Mechanism Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present in the this compound molecule. ir-spectra.comgnest.org The FTIR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For this compound, this includes identifying key functional groups such as:

Azo groups (-N=N-): While often weak in the infrared spectrum, their presence is critical to the dye's structure.

Sulfonic acid groups (-SO3H): These groups are important for the dye's water solubility and typically show strong, characteristic absorption bands. researchgate.net

Amino groups (-NH-): Stretching vibrations of N-H bonds can be observed. researchgate.net

Hydroxyl groups (-OH): Present from the salicylic (B10762653) acid component. researchgate.net

The triazine ring: Shows characteristic ring vibrations.

FTIR can also be used to study the binding mechanism of the dye to substrates like cellulose (B213188) fibers by observing shifts in the spectral peaks of both the dye and the fiber, indicating interactions between them. gnest.orgresearchgate.net

Mass Spectrometry (GC-MS, LC-MS/MS) for Molecular and Fragment Analysis of the Compound and its Metabolites

Mass spectrometry techniques are indispensable for determining the molecular weight and elucidating the structure of this compound and its potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the volatile intermediates or degradation products of the dye. researchgate.net For instance, under reductive conditions, azo dyes can cleave to form aromatic amines, which can be identified by GC-MS. researchgate.netresearchgate.net This is crucial for studying the environmental fate and potential metabolic pathways of the dye.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing large, non-volatile, and thermally labile molecules like this compound. iarc.frresearchgate.net LC separates the components of a mixture, which are then introduced into the mass spectrometer. iarc.fr Electrospray ionization (ESI) is a common technique used for such analyses. upce.cz Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing detailed structural information that helps in confirming the identity of the dye and characterizing its metabolites. iarc.frfao.org Studies have utilized LC-MS/MS to identify and quantify carcinogenic dyes and their byproducts in various matrices. researchgate.netcolorsmagazine.com

Interactive Data Table: Analytical Techniques for this compound

Analytical TechniqueInformation ObtainedKey Findings for this compound
UV-Visible Spectrophotometry Electronic transitions, concentrationConfirms the chromophoric system responsible for the green color and allows for quantitative analysis. researchgate.netpjoes.com
FTIR Spectroscopy Functional groups, binding interactionsIdentifies key groups like -N=N-, -SO3H, -NH-, and the triazine ring. ir-spectra.comresearchgate.net
GC-MS Volatile intermediates and degradation productsIdentifies aromatic amines formed upon reductive cleavage of the azo bonds. researchgate.netresearchgate.net
LC-MS/MS Molecular weight, structural fragmentationConfirms the molecular weight (980.83 g/mol ) and provides detailed structural information of the parent dye and its non-volatile metabolites. worlddyevariety.comresearchgate.netupce.cz

High-Performance Liquid Chromatography (HPLC-DAD) for Qualitative and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. acs.org When coupled with a Diode-Array Detector (DAD), it becomes a powerful tool for analyzing dyes like this compound, as the DAD can acquire UV-Vis spectra for each peak, aiding in peak identification and purity assessment. unl.ptscribd.com

Qualitative Analysis

Qualitative analysis by HPLC-DAD is primarily used to identify this compound in a sample. This is achieved by comparing the retention time of a peak in the sample's chromatogram with that of a known standard of the compound under identical chromatographic conditions. jasco-global.com The identity can be further confirmed by comparing the UV-Vis spectrum of the unknown peak, captured by the DAD, with the spectrum of the standard. acs.org This dual confirmation provides a high degree of certainty in the identification of the compound.

Quantitative Analysis

For quantitative determination, HPLC-DAD measures the amount or concentration of this compound present in a sample. The most common method is the external standard method, which involves creating a calibration curve. jasco-global.com This is done by injecting a series of standard solutions of known concentrations and plotting the peak area response against the concentration. The concentration of the dye in an unknown sample can then be determined by measuring its peak area and interpolating the value from the calibration curve. dergipark.org.tr Method validation is crucial to ensure the reliability of the results, involving the determination of parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

The tables below outline typical conditions and performance metrics for the analysis of direct dyes using HPLC-DAD, based on methodologies reported for similar compounds.

Table 1: Representative HPLC-DAD Chromatographic Conditions for Direct Dye Analysis

This table illustrates common parameters for separating direct dyes. The specific values would be optimized for this compound in a dedicated method development process.

ParameterValue/Type
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) acs.org
Mobile Phase A: Ammonium (B1175870) acetate (B1210297) bufferB: Acetonitrile/Methanol mixture acs.org
Elution Mode Gradient elution
Flow Rate 0.8 - 1.5 mL/min acs.org
Column Temperature 30 - 40 °C
Injection Volume 10 - 20 µL acs.org
Detection (DAD) Monitoring at multiple wavelengths including the λmax of the dye

Table 2: Typical Method Validation Parameters for Quantitative HPLC Analysis

This table shows the kind of data generated during the validation of a quantitative HPLC method to ensure its accuracy and precision.

ParameterTypical ValueDescription
Linearity (r²) > 0.999 bibliotekanauki.plIndicates how well the calibration curve fits the data points.
Limit of Detection (LOD) 0.02 - 0.05 µg/mL dergipark.org.trThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.06 - 0.15 µg/mL dergipark.org.trresearchgate.netThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The closeness of agreement between a series of measurements.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value.

Environmental Fate and Ecotoxicological Assessment of C.i. Direct Green 28

Pathways of Environmental Release and Distribution in Aquatic Systems

The primary route for C.I. Direct Green 28 to enter the environment is through aqueous discharges from industrial facilities. canada.ca Its high water solubility facilitates its distribution within aquatic systems, where it can persist and interact with various environmental compartments.

Industrial Effluent Discharge Dynamics and Control

Wastewater from dyeing and rinsing processes in the textile, paper, and leather industries is the main source of this compound release. scispace.comhilarispublisher.com It is estimated that a significant percentage of dyes used in these processes, between 2% and 20%, are discharged directly into the environment as aqueous effluents. scispace.com These effluents are characterized by high color content, chemical oxygen demand (COD), and other pollutants, which can significantly alter the quality of receiving water bodies. scispace.com

Due to its high water solubility (generally above 1 g/L for azo direct dyes), this compound is expected to remain in the aqueous phase during initial wastewater treatment stages. canada.cacanada.ca Consequently, it is often discharged from industrial sites or publicly owned wastewater treatment systems into surface waters. canada.ca While in the water column, the dye can eventually partition to suspended solids and sediments through electrostatic interactions. canada.ca

Control of this compound in industrial effluents involves various physical, chemical, and biological treatment methods. Common strategies include adsorption on activated carbon, ozonation, and advanced oxidation processes (AOPs) like UV/H₂O₂. hilarispublisher.comresearchgate.net Biological treatment, utilizing microbial consortia in systems like activated sludge, can also contribute to the removal of such dyes, although their complex structure can make them resistant to degradation. ncsu.edunih.gov

Environmental Persistence and Recalcitrance of this compound

This compound, like other azo direct dyes, is considered to be persistent in the environment. canada.cacanadagazette.gc.ca Experimental and modeled data suggest that these substances are likely to persist in water, sediment, and soil. canada.cacanada.ca Their chemical structure, characterized by stable aromatic rings and azo linkages (-N=N-), contributes to their recalcitrance, meaning they are resistant to natural degradation processes.

Under anaerobic conditions, such as those found in sediment layers, there is potential for this compound to undergo biotic degradation. canada.cacanadagazette.gc.ca This process typically involves the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines. canada.cacanadagazette.gc.ca One study on the related C.I. Direct Red 28 measured a half-life of 3.6 days in an anaerobic pond sediment-water system, indicating that biotic degradation can occur. nih.gov However, the degradation was inhibited when the dye was strongly adsorbed to the sediment. nih.gov Due to its relatively high molecular weight and low octanol-water partition coefficient, this compound is expected to have a low potential for bioaccumulation in aquatic organisms. canada.cacanadagazette.gc.ca

Ecotoxicity Mechanisms and Bioassays for Environmental Impact Assessment

The ecotoxicity of this compound and related dyes is assessed through various bioassays that evaluate their effects on different trophic levels, from microorganisms to aquatic invertebrates and plants.

Aquatic Ecotoxicity Testing Methodologies (e.g., Daphnia magna bioassays)

Aquatic invertebrates, particularly the water flea Daphnia magna, are frequently used as bioindicators in ecotoxicology due to their sensitivity to a wide range of chemical pollutants. unesp.brjwent.net Acute and chronic toxicity tests with Daphnia magna are standard methods for assessing the environmental impact of substances like this compound.

For the general class of azo direct dyes, a wide range of acute toxicity values has been reported, with median lethal concentrations (LC₅₀) ranging from 75 to ≥1000 mg/L. canada.cacanada.ca Studies have shown that Daphnia magna can be more sensitive to these dyes than fish species, especially over longer exposure periods. canada.cacanada.ca Chronic toxicity studies focusing on daphnid reproduction have been identified as a particularly sensitive endpoint. A 21-day study on azo direct dyes reported a No-Observed-Effect Concentration (NOEC) of 1.25 mg/L and a Lowest-Observed-Effect Concentration (LOEC) of 2.5 mg/L. canada.cacanada.cacanadagazette.gc.ca For the related C.I. Direct Red 28, toxicity reduction was observed in Daphnia magna tests after the dye underwent sequential anaerobic/aerobic treatment. researchgate.netresearchgate.net

Aquatic Ecotoxicity of Azo Direct Dyes

Test OrganismEndpointDurationValue (mg/L)Reference
Azo Direct Dyes (General)Acute LC₅₀48-hour75 to ≥1000 canada.cacanada.ca
Azo Direct Dyes (General)Daphnid Reproduction NOEC21-day1.25 canada.cacanada.cacanadagazette.gc.ca
Azo Direct Dyes (General)Daphnid Reproduction LOEC21-day2.5 canada.cacanada.cacanadagazette.gc.ca

Phytotoxicity Assessment in Terrestrial and Aquatic Vegetations

The release of dyes into aquatic environments can have detrimental effects on vegetation. The coloration of water can inhibit sunlight penetration, thereby disrupting the photosynthesis of aquatic plants. scispace.comiwaponline.com Furthermore, the chemical nature of the dyes themselves can be toxic to plants.

Phytotoxicity studies on the closely related diazo dye, C.I. Direct Red 28, have demonstrated significant impacts on the aquatic plant Lemna minor (common duckweed). researchgate.net Exposure to this dye resulted in reduced frond surface area, root growth, and fresh mass, with an EC₅₀ value of 1530 ppm. researchgate.net At concentrations above 2500 ppm, plant growth was completely inhibited, and a decrease in chlorophyll (B73375) a content was observed. researchgate.net Another study on C.I. Direct Red 28 also noted growth inhibition and reduced chlorophyll content in Lemna minor. mdpi.com Seed germination assays are another common method for assessing phytotoxicity. For instance, the toxicity of treated dye solutions has been evaluated using seeds of plants like Triticum aestivum (wheat) and Phaseolus mungo (black gram). ncsu.edu

Phytotoxicity of C.I. Direct Red 28 on Lemna minor

ParameterEffectConcentrationReference
Growth Inhibition (EC₅₀)50% effective concentration1530 ppm researchgate.net
Complete Growth InhibitionTotal cessation of growth>2500 ppm researchgate.net
Physiological EffectsReduced frond surface, root growth, fresh mass, and chlorophyll aConcentration-dependent researchgate.netmdpi.com

Microbial Community Response and Inhibition Studies

Microbial communities play a crucial role in the fate of dyes like this compound in the environment. On one hand, microorganisms are essential for the biodegradation of these complex molecules. ncsu.edu On the other hand, high concentrations of these dyes can be inhibitory or toxic to the very microbes needed for their degradation.

Formation and Environmental Behavior of Degradation Intermediates

The environmental degradation of this compound, a polyazo dye, is a complex process that leads to the formation of various intermediate compounds. The nature and behavior of these intermediates are largely dictated by the environmental conditions present, particularly the availability of oxygen.

Under anaerobic conditions, such as those found in sediments and certain wastewater treatment stages, the primary degradation pathway for azo dyes is the reductive cleavage of the azo bonds (–N=N–). canada.cacanada.ca This process is primarily responsible for the decolorization of the dye. However, this cleavage results in the formation of smaller, colorless aromatic amines. canada.cacanada.ca Given that this compound is a benzidine-based dye, there is a significant potential for the formation of benzidine (B372746) and other related aromatic amines during its anaerobic breakdown. nih.govresearchgate.neteuropa.eu

Research on analogous benzidine-based azo dyes, such as C.I. Direct Red 28, has provided insight into the likely degradation products of this compound. Studies have shown that anaerobic treatment effectively removes the color of these dyes but leads to the accumulation of aromatic amines. researchgate.netresearchgate.net For instance, the degradation of C.I. Direct Red 28 has been shown to initially increase the genotoxicity of the effluent due to the release of mutagenic intermediates like benzidine and 4-aminobiphenyl. nih.gov

A sequential anaerobic/aerobic treatment approach has been found to be effective for the complete mineralization of these dyes. researchgate.netresearchgate.net The initial anaerobic phase breaks the complex dye molecule into simpler aromatic amines, and a subsequent aerobic phase can degrade these often more toxic intermediates. researchgate.netresearchgate.net For example, benzidine produced under anaerobic conditions from C.I. Direct Red 28 was significantly mineralized during the following aerobic stage. researchgate.net

Table 1: Potential Degradation Intermediates of this compound and Related Azo Dyes under Various Conditions

Parent DyeTreatment ConditionIdentified IntermediatesReference
C.I. Direct Red 28Sequential Anaerobic/AerobicBenzidine researchgate.net
C.I. Direct Red 28Bacterial BiodegradationBenzidine, 4-aminobiphenyl nih.gov
C.I. Direct Yellow 12Bacterial ConsortiumBenzenamine, 2-Amino-1-hydroxybenzene scientific.net
General Azo DyesAnaerobic/ReducingAromatic amines canada.cacanada.ca
Phenylazo-substituted dyesPeroxidase-catalyzed degradationQuinones, Benzenes ohsu.edu

Advanced Treatment Technologies for C.i. Direct Green 28 Removal and Degradation

Adsorption Processes for Dye Effluent Remediation

Adsorption is a widely recognized and effective method for removing dyes from aqueous solutions due to its simplicity, high efficiency, and the potential for using low-cost adsorbent materials. researchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Novel Adsorbent Materials

The development of efficient and cost-effective adsorbents is crucial for the widespread application of adsorption for water treatment. Materials such as biomass-derived carbons, calcined kaolin (B608303), and eggshells have been investigated for the removal of various dyes. researchgate.netajol.infotandfonline.com

Biomass-Derived Carbons: These materials, produced from agricultural waste, are noted for their high porosity and large surface area, making them effective adsorbents. researchgate.net While extensive research exists on their use for dyes like C.I. Direct Red 28, specific studies detailing the characterization of biomass-derived carbons for C.I. Direct Green 28 removal are not extensively documented in the reviewed literature. nih.gov

Calcined Kaolin: Kaolin, a type of clay, can be thermally treated (calcined) to enhance its adsorption capacity. ajol.info Studies on other direct dyes have shown that calcination temperature can significantly influence the material's effectiveness. ajol.info However, detailed characterization and application of calcined kaolin specifically for this compound were not found in the searched scientific papers.

Eggshells: As a waste material, eggshells present a low-cost adsorbent option. researchgate.net Research has demonstrated their potential for removing various classes of dyes. tandfonline.comresearchgate.net Specific investigations into the development and characterization of eggshell-based adsorbents for this compound are limited.

Adsorption Isotherm Modeling and Mechanistic Studies

Adsorption isotherms describe how the dye molecules interact with the adsorbent surface at equilibrium. Common models like the Langmuir, Freundlich, and Temkin isotherms are used to analyze the adsorption mechanism.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.

Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface.

Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.

While these models are frequently applied in dye adsorption studies, specific research presenting isotherm data for this compound is scarce. One study mentioned that for the oxidation of this compound, the data fit well with the Freundlich isotherm, but this was in the context of a catalytic degradation process, not a simple adsorption one. researchgate.net

Table 1: Adsorption Isotherm Parameters for this compound (Illustrative) No specific experimental data was found for this compound in the reviewed literature. This table is for illustrative purposes only.

Adsorbent Material Isotherm Model Parameters Value
Biomass-Derived Carbon Langmuir q_max (mg/g) -
K_L (L/mg) -
Freundlich K_F ((mg/g)(L/mg)^(1/n)) -
n -
Calcined Kaolin Langmuir q_max (mg/g) -
K_L (L/mg) -
Freundlich K_F ((mg/g)(L/mg)^(1/n)) -
n -
Eggshell Langmuir q_max (mg/g) -
K_L (L/mg) -
Freundlich K_F ((mg/g)(L/mg)^(1/n)) -
n -

Kinetic and Thermodynamic Aspects of this compound Adsorption

Kinetic studies determine the rate of adsorption, while thermodynamic studies provide insight into the spontaneity and nature of the process.

A study on the oxidative decolorization of this compound by hydrogen peroxide found that the reaction showed first-order kinetics with respect to the concentration of hydrogen peroxide and zero-order kinetics with respect to the dye concentration. researchgate.net The oxidation was characterized by an autocatalytic behavior. researchgate.net

Another study investigating the catalytic degradation of a similar dye found the process to be exothermic and spontaneous, as indicated by negative values for enthalpy change (ΔH) and Gibbs free energy (ΔG). researchgate.net A positive entropy change (ΔS) suggested a high affinity of the catalyst for the dye. researchgate.net However, specific thermodynamic data for the adsorption of this compound were not available.

Table 2: Kinetic and Thermodynamic Parameters for this compound (Illustrative) Specific experimental data for adsorption was not found for this compound in the reviewed literature. This table is for illustrative purposes only.

Adsorbent Material Kinetic Model Thermodynamic Parameter Value
Biomass-Derived Carbon Pseudo-Second-Order ΔG° (kJ/mol) -
ΔH° (kJ/mol) -
ΔS° (J/mol·K) -
Calcined Kaolin Pseudo-Second-Order ΔG° (kJ/mol) -
ΔH° (kJ/mol) -
ΔS° (J/mol·K) -
Eggshell Pseudo-Second-Order ΔG° (kJ/mol) -
ΔH° (kJ/mol) -
ΔS° (J/mol·K) -

Influence of Operational Parameters on Adsorption Efficiency

The efficiency of the adsorption process is dependent on several operational parameters:

Adsorbent Dose: Generally, an increase in adsorbent dose leads to a higher percentage of dye removal due to the availability of more active sites.

Initial Dye Concentration: The removal efficiency often decreases with an increase in the initial dye concentration as the active sites on the adsorbent become saturated.

Contact Time: The removal rate is typically rapid at the beginning and then slows down as it approaches equilibrium.

pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing the adsorption process. For the oxidation of this compound, the reaction rate was found to increase with pH, reaching a maximum at a pH of 10.17. researchgate.netresearchgate.net The oxidation process does not occur in an acidic medium and is slow in a neutral medium. researchgate.netresearchgate.net

Temperature: Temperature can influence the adsorption capacity. The effect depends on whether the process is exothermic or endothermic.

Particle Size: Smaller adsorbent particles generally offer a larger surface area, which can lead to higher adsorption rates.

While these general trends are well-established, specific quantitative data on how these parameters influence the adsorption of this compound is not well-documented in the available literature.

Biological Degradation Strategies

Biological methods offer an environmentally friendly alternative for the treatment of dye-containing effluents. These processes utilize microorganisms to break down the complex dye molecules.

Anaerobic/Aerobic Sequential Bioreactor Systems for Dye Decolorization and Mineralization

Sequential anaerobic/aerobic bioreactor systems are often employed for the effective degradation of azo dyes. The initial anaerobic stage is responsible for the reductive cleavage of the azo bonds (-N=N-), which leads to the decolorization of the dye and the formation of aromatic amines. The subsequent aerobic stage is then used to degrade these aromatic amines, which are often more toxic than the parent dye molecule.

Detailed research findings on the application of anaerobic/aerobic sequential bioreactor systems specifically for the decolorization and mineralization of this compound could not be located in the reviewed scientific literature.

Microbial Consortia and Pure Culture Bioremediation Applications

The bioremediation of this compound and other structurally similar azo dyes has been effectively demonstrated using both pure microbial cultures and microbial consortia. uminho.ptsci-hub.se Microbial consortia, which are communities of different microbial species, often exhibit enhanced degradation capabilities compared to individual strains. uminho.ptsci-hub.setandfonline.comresearchgate.net This is attributed to synergistic metabolic activities, where different organisms within the consortium can carry out complementary degradation steps. uminho.pttandfonline.commdpi.com The combined enzymatic machinery of a consortium can lead to a more complete breakdown of complex dye molecules. researchgate.netmdpi.com For instance, a bacterial consortium designated PVN-5, comprising three distinct bacterial strains (CR1, CR2, & CR3), demonstrated a significantly faster and more complete decolorization of azo dyes like Direct Red-28 compared to the individual isolates. ijcmas.com This enhanced efficiency is because some consortia can perform biodegradation tasks that are not possible for a single pure culture. ijcmas.com

Pure cultures have also been successfully employed for the degradation of azo dyes. For example, a bacterial strain identified as Enterobacter aerogenes has shown a remarkable ability to decolorize and degrade this compound. researchgate.net Similarly, species such as Bacillus subtilis and various Pseudomonas species are known to be active degraders of synthetic dyes. scione.com The effectiveness of both pure cultures and consortia is often dependent on their enzymatic capabilities, which are crucial for breaking down the complex structures of azo dyes. scione.comijcmas.com

Table 1: Comparison of Pure Culture and Microbial Consortia in Dye Bioremediation
FeaturePure CultureMicrobial Consortia
Composition Single microbial speciesMultiple microbial species
Degradation Pathway Limited to the metabolic capability of the single speciesBroader and more versatile due to synergistic metabolic interactions
Efficiency Can be highly efficient for specific dyesOften shows higher degradation rates and more complete mineralization for complex mixtures
Resilience May be more susceptible to toxic intermediates or environmental changesGenerally more robust and resistant to environmental fluctuations and toxic compounds
Example Organisms/Consortia Enterobacter aerogenes, Bacillus subtilisConsortium PVN-5, Mixed cultures 27W, 28W, 34W

Enzymatic Biotransformation Pathways (e.g., Azoreductase, Laccase, Peroxidase Systems)

The biological degradation of this compound and other azo dyes is primarily mediated by specific enzymes produced by microorganisms. scione.comijcmas.commdpi.com The key enzymes involved in this process are azoreductases, laccases, and peroxidases. tandfonline.comijcmas.comijplantenviro.com

Azoreductases are typically the first enzymes to act on azo dyes. ijcmas.comnih.gov They catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. ijcmas.comnih.gov This initial step breaks the dye molecule into smaller, often colorless, aromatic amines. nih.govmdpi.com This process is generally favored under anaerobic or microaerophilic conditions. mdpi.commdpi.com

Laccases and peroxidases are oxidative enzymes that play a crucial role in the further degradation of the aromatic amines produced by azoreductase activity. ijcmas.commdpi.comnih.gov Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, using molecular oxygen as the electron acceptor. ijplantenviro.comd-nb.info They can degrade azo dyes through a free-radical mechanism, which can prevent the formation of toxic aromatic amines. ijcmas.comijplantenviro.com Peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, utilize hydrogen peroxide to catalyze the oxidation of various substrates. mdpi.comijplantenviro.com These enzymes can cleave the aromatic rings of the dye intermediates, leading to their complete mineralization into less harmful substances like carbon dioxide and water. mdpi.com

The synergistic action of these reductive and oxidative enzymes is often necessary for the complete and effective bioremediation of azo dyes. nih.gov

Optimization of Biological Degradation Conditions (e.g., pH, Temperature, Nutrient Supplementation)

The efficiency of microbial degradation of this compound is significantly influenced by various environmental and nutritional factors. tandfonline.commdpi.comjmbfs.org Optimizing these conditions is crucial for maximizing the growth and enzymatic activity of the degrading microorganisms. sci-hub.sejmbfs.org

pH: The pH of the medium is a critical parameter affecting both the dye structure and the metabolic activity of the microorganisms. researchgate.netmdpi.com For many bacterial species involved in dye degradation, the optimal pH range is typically between 6.0 and 10.0. jmbfs.org For instance, the decolorization of Direct Blue 71 by Pseudomonas aeruginosa was found to be optimal at a pH of 8.0. jmbfs.org Similarly, Enterobacter aerogenes showed high decolorization efficiency for Direct Green 28 at a pH range of 7-8. researchgate.net

Temperature: Temperature plays a vital role in microbial growth and enzyme kinetics. jmbfs.org Most bacteria used for bioremediation of textile dyes exhibit optimal activity in the mesophilic range, typically between 35°C and 37°C. researchgate.netjmbfs.org

Nutrient Supplementation: The availability of carbon and nitrogen sources can significantly enhance the rate of dye degradation. uminho.pt Glucose is often reported as an effective and readily available carbon source that can boost microbial metabolism and, consequently, dye decolorization. uminho.pt The addition of yeast extract as a nitrogen source has also been shown to support microbial growth and improve degradation efficiency. ijcmas.com

Initial Dye Concentration: The initial concentration of the dye can also impact the degradation process. While microorganisms can tolerate and degrade certain concentrations, very high concentrations can be inhibitory to microbial growth. researchgate.net Effective color removal for Direct Green 28 by Enterobacter aerogenes was observed at a maximum dye concentration of 50 mg/l within 24 hours. researchgate.net

Table 2: Optimal Conditions for Azo Dye Biodegradation
ParameterOptimal Range/ConditionRationaleSupporting Evidence
pH 6.0 - 10.0 (often neutral to slightly alkaline)Affects enzyme activity and dye solubility. researchgate.netmdpi.comP. aeruginosa optimal at pH 8.0 for Direct Blue 71; E. aerogenes optimal at pH 7-8 for Direct Green 28. researchgate.netjmbfs.org
Temperature 35°C - 37°C (Mesophilic range)Optimizes microbial growth and enzyme reaction rates. jmbfs.orgMajority of bacteria for synthetic dye remediation show highest efficacy in this range. researchgate.netjmbfs.org
Carbon Source GlucoseProvides readily available energy for microbial metabolism. uminho.ptAddition of glucose enhances dye degradation efficiency. uminho.pt
Nitrogen Source Yeast Extract, PeptoneEssential for microbial growth and enzyme synthesis. ijcmas.comresearchgate.netSupplementation improves decolorization rates. ijcmas.com
Dye Concentration Typically ≤ 100 mg/LHigh concentrations can be toxic and inhibit microbial activity. researchgate.netE. aerogenes effective at 50 mg/l for Direct Green 28. researchgate.net

Identification and Analysis of Biodegradation Products and Proposed Pathways

Understanding the biodegradation pathway and identifying the resulting products is essential to ensure the complete detoxification of this compound. nih.gov The process typically begins with the reductive cleavage of the azo bonds by azoreductase enzymes. nih.govresearchgate.net This initial step breaks the parent dye molecule into smaller aromatic amines. nih.govmdpi.com

For diazo dyes like this compound, this enzymatic cleavage can occur symmetrically or asymmetrically. nih.govresearchgate.net For example, in the degradation of the structurally similar diazo dye Direct Red 81, two reductive pathways were proposed based on metabolite analysis. nih.govresearchgate.net These pathways involve the cleavage of the azo bonds to form various intermediate aromatic amines. nih.gov

Following the initial reductive step, these aromatic amines are further degraded, typically under aerobic conditions. mdpi.com This subsequent degradation is carried out by oxidative enzymes like laccases and peroxidases, which can open up the aromatic rings. ijcmas.commdpi.com The ultimate goal of this two-step process is the complete mineralization of the dye into non-toxic end products such as carbon dioxide (CO2), water (H2O), and inorganic salts. nih.gov

Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate and identify the intermediate and final products of biodegradation. scienceopen.com By analyzing these products, researchers can propose a detailed degradation pathway, confirming the breakdown of the parent dye and ensuring that no persistent toxic metabolites are formed. researchgate.netscienceopen.com

Photocatalytic Oxidation and Advanced Oxidation Processes (AOPs)

Design and Synthesis of Photocatalytic Materials (e.g., TiO2-based composites, Metal-Organic Frameworks, Nanoparticles)

Photocatalytic oxidation is a prominent Advanced Oxidation Process (AOP) for the degradation of organic pollutants like this compound. nih.gov This technology relies on the use of semiconductor photocatalysts, with titanium dioxide (TiO₂) being one of the most extensively studied due to its high stability, low cost, non-toxicity, and strong oxidizing power. nih.govnih.govfrontiersin.orgmdpi.com However, the photocatalytic efficiency of pure TiO₂ is limited by its wide band gap (approximately 3.2 eV), which restricts its activation to the UV portion of the electromagnetic spectrum, and the rapid recombination of photogenerated electron-hole pairs. nih.govfrontiersin.org

To overcome these limitations, significant research has focused on modifying TiO₂ and developing novel photocatalytic materials. Strategies include:

Doping and Composite Formation: Doping TiO₂ with metals or non-metals, or creating composites with other materials, can enhance its photocatalytic activity. For instance, creating a ternary composite of graphitic carbon nitride (g-C₃N₄), TiO₂, and polyorthoanisidine (POA) has been shown to improve the degradation of Direct Red 28 by increasing the light absorption range and reducing the recombination of electron-hole pairs. frontiersin.org Noble metal nanoparticles, such as gold (Au) and silver (Ag), can also be deposited on TiO₂ to promote the separation of charge carriers and act as active sites for degradation. mdpi.com

Nanoparticles and Nanostructures: Synthesizing photocatalysts as nanoparticles or with specific nanostructures (e.g., nanotubes, hollow nanospheres) increases the surface area-to-volume ratio, providing more active sites for the reaction. mdpi.comsemanticscholar.org

Metal-Organic Frameworks (MOFs): MOFs are porous materials that can be used as photocatalysts or as supports for other catalytic materials. Their high surface area and tunable structure make them promising candidates for dye degradation applications. mdpi.com

Other Semiconductor Materials: Besides TiO₂, other metal oxides like zinc oxide (ZnO), cerium oxide (CeO₂), and bismuth ferrite (B1171679) (BiFeO₃) are also being explored as effective photocatalysts. nih.govresearchgate.net Composites such as SrTiO₃/CeO₂ have demonstrated enhanced photocatalytic activity for the degradation of azo dyes under UV irradiation compared to the individual components. nih.gov

UV-Driven and Solar-Light-Driven Photocatalysis Mechanisms and Kinetics

The mechanism of photocatalysis involves the generation of highly reactive oxygen species (ROS) that are responsible for the degradation of organic pollutants.

Mechanism:

Light Absorption: When a semiconductor photocatalyst, such as TiO₂, is irradiated with light of energy greater than or equal to its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. nih.gov

Generation of Reactive Species: The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst surface. They can also react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). researchgate.net The electrons (e⁻) in the conduction band can react with dissolved oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive species, including •OH radicals. mdpi.com

Dye Degradation: These highly reactive species, particularly the hydroxyl radicals, are non-selective and can attack and break down the complex structure of the this compound molecule, ultimately leading to its mineralization into CO₂, H₂O, and inorganic ions. frontiersin.org

Kinetics: The kinetics of photocatalytic degradation of dyes often follow the Langmuir-Hinshelwood (L-H) model, which describes reactions occurring at a solid-liquid interface. researchgate.netresearchgate.net At low dye concentrations, the reaction rate is often approximated by pseudo-first-order kinetics. researchgate.netmdpi.commdpi.com

UV-Driven vs. Solar-Light-Driven Photocatalysis:

UV-Driven Photocatalysis: Traditional photocatalysis utilizes UV light to activate wide-band-gap semiconductors like TiO₂. frontiersin.orgnih.gov While effective, the use of artificial UV lamps increases the operational cost. beilstein-journals.org

Solar-Light-Driven Photocatalysis: There is a growing emphasis on developing photocatalysts that can be activated by visible light, which constitutes a significant portion of the solar spectrum. researchgate.netacs.org This is achieved by narrowing the band gap of the photocatalyst through doping or by using materials that naturally absorb visible light, such as bismuth ferrite (BFO) nanoparticles. mdpi.comresearchgate.net Solar photocatalysis offers a more sustainable and cost-effective approach for wastewater treatment. researchgate.netmdpi.com The degradation kinetics under solar light can be significantly faster than under artificial UV or visible light alone. researchgate.net For example, MoS₂-ZnO heterostructure nanorods have demonstrated the ability to remove ~97% of methylene (B1212753) blue dye within 20 minutes under natural sunlight. mdpi.com

Photo-Fenton and Other Hybrid Advanced Oxidation Systems for this compound Degradation

The photo-Fenton process, an enhancement of the traditional Fenton reaction, utilizes ultraviolet (UV) or visible light to accelerate the generation of hydroxyl radicals (•OH), highly potent oxidizing agents. This method has demonstrated significant efficiency in the degradation of recalcitrant organic pollutants like this compound. The process involves the photoreduction of Fe³⁺ to Fe²⁺, which sustains the catalytic cycle and minimizes the production of ferric hydroxide sludge, a common issue in conventional Fenton processes.

Hybrid advanced oxidation systems combine the photo-Fenton process with other technologies to further enhance degradation efficiency. For instance, the integration of photo-Fenton with biological treatment has been explored. In such systems, the photo-Fenton process serves as a pre-treatment step to break down the complex and toxic this compound molecule into smaller, more biodegradable intermediates. These intermediates are then more readily mineralized by microorganisms in the subsequent biological stage.

Another hybrid approach involves the use of heterogeneous photo-Fenton catalysts. These catalysts, often iron-based compounds supported on materials like activated carbon or zeolites, offer the advantage of being easily separable from the treated effluent, thus preventing secondary pollution from dissolved iron ions. Research has shown that activated carbon-supported iron catalysts can be effective in treating industrial wastewater containing complex organic compounds. researchgate.net

Role of Reactive Oxygen Species (ROS) in Dye Mineralization Pathways

The degradation and eventual mineralization of this compound through advanced oxidation processes are primarily driven by the action of various reactive oxygen species (ROS). The most prominent among these is the hydroxyl radical (•OH), which is a powerful, non-selective oxidizing agent. It can attack the dye molecule at multiple sites, leading to the cleavage of the chromophoric azo groups (–N=N–), which is responsible for the color of the dye.

The initial attack by •OH radicals results in the formation of various aromatic intermediates. Subsequent attacks by •OH and other ROS, such as hydroperoxyl radicals (HO₂•) and superoxide anion radicals (O₂⁻•), further break down these aromatic rings. This process leads to the formation of smaller aliphatic compounds, organic acids (like oxalic acid and formic acid), and eventually, complete mineralization to carbon dioxide (CO₂), water (H₂O), and inorganic ions.

The specific mineralization pathway can be influenced by the type of AOP employed and the reaction conditions. For example, in sulfate (B86663) radical-based AOPs, both sulfate radicals (SO₄⁻•) and •OH radicals can be involved in the degradation process. The identification of intermediate products through techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) is crucial for elucidating the detailed mineralization pathways of this compound.

Effects of System Parameters on Photocatalytic Performance (e.g., catalyst loading, initial dye concentration, pH, matrix effects)

The efficiency of the photocatalytic degradation of this compound is influenced by several key operational parameters. Understanding and optimizing these parameters are essential for achieving maximum removal efficiency and for the potential scale-up of the process.

pH: The pH of the solution is a crucial parameter as it affects the surface charge of the photocatalyst and the speciation of the dye molecule. For many photocatalytic systems, the optimal pH range for the degradation of anionic dyes like this compound is acidic. In acidic conditions, the surface of many common photocatalysts (like TiO₂) becomes positively charged, which promotes the adsorption of the anionic dye molecules through electrostatic attraction, thereby enhancing the degradation efficiency. Conversely, in alkaline conditions, the catalyst surface tends to be negatively charged, leading to electrostatic repulsion of the anionic dye molecules and a decrease in the degradation rate. Studies have shown that the oxidation of this compound is slow in neutral medium and does not occur in acidic medium, with the reaction rate increasing with pH to a maximum at 10.17. researchgate.netresearchgate.netresearchgate.net

Electrochemical Treatment Approaches

Anodic Oxidation and Electro-Fenton Processes for Dye Effluents

Electrochemical advanced oxidation processes (EAOPs) are emerging as effective methods for the treatment of wastewater containing refractory organic pollutants like this compound. Among these, anodic oxidation and the electro-Fenton process are particularly promising.

Anodic Oxidation: In this process, the dye molecules are oxidized directly on the surface of the anode at a high applied potential. The efficiency of anodic oxidation is highly dependent on the anode material. So-called "non-active" anodes, such as boron-doped diamond (BDD), are particularly effective as they have a high oxygen evolution overpotential, which favors the generation of hydroxyl radicals on their surface. These physisorbed hydroxyl radicals are highly reactive and can lead to the complete mineralization of the dye. "Active" anodes, such as mixed metal oxides (MMO), can also be used, but they may have lower mineralization efficiencies as the oxidation process can be mediated by higher oxidation state oxides formed on the anode surface.

Electro-Fenton Process: The electro-Fenton process combines the principles of Fenton's reagent and electrochemistry. In this system, hydrogen peroxide (H₂O₂) is continuously generated in situ through the two-electron reduction of dissolved oxygen at the cathode. Simultaneously, a catalytic amount of ferrous ions (Fe²⁺) is added to the solution (or generated from a sacrificial iron anode). The Fe²⁺ then reacts with the in-situ generated H₂O₂ to produce hydroxyl radicals, which in turn degrade the this compound molecules. A key advantage of the electro-Fenton process is the continuous regeneration of Fe²⁺ at the cathode from the Fe³⁺ formed during the reaction, which minimizes the production of iron sludge.

Electrode Material Development and Performance in this compound Remediation

The choice of electrode material is a critical factor determining the efficiency and cost-effectiveness of the electrochemical treatment of this compound.

Anode Materials: As mentioned, BDD anodes are considered the state-of-the-art for anodic oxidation due to their exceptional ability to generate hydroxyl radicals and their high stability. However, the high cost of BDD electrodes has spurred research into alternative anode materials. Mixed metal oxide (MMO) anodes, such as Ti/IrO₂-Ta₂O₅ and Ti/RuO₂-IrO₂, offer a good compromise between performance and cost. Lead dioxide (PbO₂) anodes are also effective but raise environmental concerns due to the potential leaching of lead ions.

Cathode Materials: In the electro-Fenton process, the cathode material must be efficient for the two-electron reduction of oxygen to hydrogen peroxide. Carbon-based materials, such as carbon felt, graphite, and carbon nanotubes, are widely used as cathodes due to their large surface area, good conductivity, and relatively low cost. Modifications of these materials, such as doping with nitrogen or supporting with metal catalysts, can further enhance their performance for H₂O₂ generation.

The performance of these electrode materials in the remediation of this compound is evaluated based on parameters such as decolorization efficiency, mineralization efficiency (measured as Total Organic Carbon - TOC removal), current efficiency, and energy consumption.

Mechanisms of Electrochemical Decolorization and Mineralization

The electrochemical degradation of this compound involves a series of complex reactions leading to its decolorization and eventual mineralization.

Decolorization: The initial step in the electrochemical process is the decolorization of the dye solution. This is primarily achieved through the cleavage of the chromophoric groups in the dye molecule, particularly the azo bonds (–N=N–). In anodic oxidation, this can occur through direct electron transfer from the dye molecule to the anode or, more commonly, through the attack of hydroxyl radicals generated on the anode surface. In the electro-Fenton process, the powerful hydroxyl radicals generated in the bulk solution are the main drivers of azo bond cleavage.

Mineralization: Following decolorization, the resulting aromatic intermediates undergo further oxidation. The aromatic rings are opened, leading to the formation of smaller, short-chain carboxylic acids such as oxalic, formic, and acetic acid. These aliphatic compounds are then further oxidized to the final mineralization products: carbon dioxide, water, and inorganic ions (such as sulfate, nitrate (B79036), and chloride, depending on the original dye structure).

Comparative Analysis of Treatment Methodologies

The effective removal and degradation of this compound from wastewater necessitate the use of advanced treatment technologies due to the dye's complex aromatic structure and resistance to conventional treatment methods. A comparative analysis of these technologies reveals distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact.

Efficacy and Limitations Across Different Technologies for this compound

Advanced Oxidation Processes (AOPs) are widely considered effective for the degradation of recalcitrant organic pollutants like direct dyes. mdpi.commdpi.com These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex dye molecules. mdpi.comijcce.ac.ir The most studied AOPs for direct dyes include Fenton and photo-Fenton processes, ozonation, and heterogeneous photocatalysis.

Fenton and Photo-Fenton Processes: The Fenton process, which uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is effective for dye degradation. ijcce.ac.irresearchgate.net Studies on the structurally similar C.I. Direct Red 28 show that the Fenton process can achieve 100% color removal in as little as 5 minutes under optimal conditions (pH 3). researchgate.net However, complete mineralization, measured by Total Organic Carbon (TOC) removal, is often lower and takes longer, indicating the formation of colorless organic intermediates. researchgate.net A major limitation is the strict acidic pH requirement (typically pH 2-4). ijcce.ac.ir Furthermore, high concentrations of the Fenton reagents can be counterproductive, leading to a scavenging effect on the hydroxyl radicals. researchgate.netresearchgate.net The photo-Fenton process, which incorporates UV light, enhances the degradation efficiency by accelerating the regeneration of Fe²⁺ from Fe³⁺, thereby producing more hydroxyl radicals. researchgate.netajol.info This can lead to higher mineralization rates; for C.I. Direct Red 28, the photo-Fenton process achieved 98% TOC removal. researchgate.net

Ozonation: Ozonation is another powerful AOP for dye decolorization. Research on C.I. Direct Red 28 demonstrates high color removal efficiency, reaching 93-94% after 25 minutes of treatment. researchgate.netscielo.org.mx Ozone can react with dye molecules directly or indirectly through the formation of hydroxyl radicals, especially at alkaline pH. mdpi.com However, a significant drawback of ozonation is its often incomplete mineralization of the dye molecules. mdpi.commdpi.com While color is effectively removed, the reduction in Chemical Oxygen Demand (COD) and TOC can be limited, with one study noting only a 20% COD reduction. mdpi.com This suggests the conversion of the parent dye into other organic by-products, which may still pose an environmental concern. researchgate.netresearchgate.net The high cost of ozone generation is another limitation. mdpi.com

Photocatalysis: Heterogeneous photocatalysis, typically using semiconductor catalysts like Titanium dioxide (TiO₂), is a promising technology. nih.govjwent.net The process uses UV or visible light to generate electron-hole pairs on the catalyst surface, which then produce reactive oxygen species to degrade the dye. researchgate.net Studies on various dyes show high degradation efficiency. jwent.net However, this technology has several limitations. The photocatalytic activity can be hindered by factors such as the wide band gap of some catalysts and the rapid recombination of electron-hole pairs. nih.gov For industrial applications, challenges include the effective separation and recovery of the catalyst nanoparticles from the treated water and the limited penetration of UV light in highly colored or turbid wastewater. researchgate.netnih.gov

Interactive Table: Comparative Efficacy and Limitations of AOPs for Direct Dye Removal

TechnologyEfficacy (Removal %)Key AdvantagesLimitations
Fenton Process Color: ~100% researchgate.net TOC: 42% researchgate.netRapid decolorization, cost-effective reagents. ijcce.ac.irresearchgate.netNarrow acidic pH range (2-4), production of iron sludge, radical scavenging at high reagent doses. ijcce.ac.irresearchgate.net
Photo-Fenton Color: ~100% researchgate.net TOC: up to 98% researchgate.netHigher mineralization than standard Fenton, faster reaction rates. researchgate.netajol.infoRequires UV light source (energy cost), still requires acidic pH, potential for iron sludge. researchgate.net
Ozonation Color: 90-94% researchgate.netscielo.org.mx COD/TOC: Often low (e.g., <20% COD removal) mdpi.comHigh decolorization efficiency, no sludge production. researchgate.netmdpi.comIncomplete mineralization, formation of potentially harmful by-products, high operational cost. mdpi.commdpi.com
Photocatalysis (e.g., UV/TiO₂) High degradation efficiency reported for various dyes. jwent.netCan achieve complete mineralization, catalyst is reusable. researchgate.netCatalyst recovery can be difficult, limited light penetration in turbid water, potential for catalyst deactivation. researchgate.netnih.gov

Integration of Combined Treatment Systems for Enhanced Remediation Efficiency

One of the most effective strategies is the combination of an AOP with a biological treatment process. mdpi.com For instance, ozonation can be used as a pre-treatment step before biological degradation. scielo.org.mx While ozonation alone may not fully mineralize this compound, it effectively breaks down the complex chromophore structure, resulting in smaller, more biodegradable organic molecules. researchgate.netscielo.org.mx Studies on similar dyes have shown that pre-ozonation significantly increases the biodegradability (BOD₅/COD ratio) of the effluent, making it amenable to conventional biological treatment. researchgate.net A combined system of ozonation followed by an Upflow Anaerobic Sludge Blanket (UASB) reactor demonstrated a COD reduction of about 90% and dye removal of 94%, showcasing a synergistic effect where the chemical process enables the biological one. researchgate.net

Similarly, the Fenton process can be integrated with coagulation. Chemical coagulation following a Fenton treatment has been shown to reduce the settling time for flocs, enhance decolorization, and lower the concentration of soluble iron in the final effluent. scispace.com Another powerful combination is the integration of photocatalysis with membrane filtration. This hybrid system can achieve complete decolorization and a significant reduction of the initial organic content (up to 90%). mdpi.com The membrane acts as a barrier to separate the treated water from the photocatalyst particles, solving the catalyst recovery issue while ensuring a high-quality effluent.

Advanced Analytical Methodologies in C.i. Direct Green 28 Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are indispensable for separating the components of the complex mixtures that result from the degradation of C.I. Direct Green 28. These techniques allow researchers to isolate and quantify the parent dye and its various transformation products, providing insight into the degradation pathways.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of direct dyes and their degradation products. When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is invaluable for identifying compounds based on their UV-Visible spectra. Further coupling with Mass Spectrometry (MS) provides definitive structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, enabling the unambiguous identification of intermediates.

In studies of azo dyes, HPLC is instrumental in tracking the disappearance of the parent dye and the emergence of degradation products. For instance, in the analysis of C.I. Direct Red 28, a benzidine-based azo dye structurally related to many direct dyes, HPLC-DAD has been used to monitor the formation of benzidine (B372746) during anaerobic treatment. Researchers have reported a retention time of 3.5 minutes for standard benzidine under their specific chromatographic conditions, allowing for its identification in reactor effluents. researchgate.netresearchgate.netapexinstrument.me The decrease in the area of the benzidine peak during subsequent aerobic treatment indicates its further degradation. researchgate.netresearchgate.net

For complex molecules like this compound, which contains multiple azo linkages and aromatic structures, HPLC-MS/MS is particularly powerful. This technique allows for the separation of various intermediates, followed by fragmentation of selected ions to yield detailed structural information, which is critical for elucidating the degradation pathway. jwent.netnih.gov While specific degradation product data for this compound is not widely published, the methodology applied to similar dyes, such as Direct Yellow 12, demonstrates the capability of HPLC-MS/MS to identify a series of smaller aromatic compounds formed during ozonation. jwent.net

Table 1: Representative HPLC-MS/MS Findings for Azo Dye Degradation Intermediates (Note: This table presents data from related azo dyes to illustrate the capability of the technique, as specific data for this compound is limited in publicly available literature.)

Retention Time (min)Precursor Ion (m/z)Product Ions (m/z)Tentatively Identified CompoundOriginal Dye
5.21680.6634.9, 656.9Direct Yellow 12Direct Yellow 12
3.50--BenzidineDirect Red 28
2.10322.7278.8, 200.9Aromatic fragmentDirect Yellow 12
2.40316.8306.7Aromatic fragmentDirect Yellow 12

This interactive table is based on findings from studies on Direct Yellow 12 and Direct Red 28. researchgate.netresearchgate.netapexinstrument.mejwent.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is employed to detect smaller, more volatile metabolites that are formed after the initial breakdown of the large dye molecule. These metabolites are often aromatic amines, phenols, and other simple organic compounds. Due to the low volatility of many dye degradation products, derivatization is sometimes required to make them suitable for GC-MS analysis. chemrxiv.org

Studies on the anaerobic degradation of the related C.I. Direct Red 28 have successfully used GC-MS to confirm the identity of key intermediates. researchgate.net In one such study, benzidine was identified as a major degradation product, exhibiting a peak at a retention time of 19 minutes under the specified analytical conditions. researchgate.netresearchgate.net The analysis of other direct dyes, like Direct Red 28 and Direct Yellow 12, by a bacterial consortium also utilized GC-MS and identified benzenamine as a breakdown product. researchgate.net These findings highlight the utility of GC-MS in confirming the cleavage of azo bonds and the formation of potentially hazardous aromatic amines.

The general workflow for metabolite identification involves comparing the mass spectra of unknown peaks in the sample chromatogram with established libraries (like NIST) and, when possible, with the spectra of authentic standards. chemrxiv.orgresearchgate.net

Table 2: Examples of Volatile/Semi-Volatile Metabolites from Direct Dye Degradation Identified by GC-MS (Note: This table includes findings from related direct dyes to exemplify the application of GC-MS, as specific data for this compound is not readily available.)

Retention Time (min)Identified MetaboliteOriginal Dye
19.0BenzidineC.I. Direct Red 28
Not SpecifiedBenzenamineC.I. Direct Red 28, C.I. Direct Yellow 12
Not Specified2-Amino-1-hydroxybenzeneC.I. Direct Yellow 12

This interactive table is based on findings from studies on C.I. Direct Red 28 and C.I. Direct Yellow 12. researchgate.netresearchgate.netresearchgate.net

During the advanced oxidation or mineralization of this compound, the complex organic structure is broken down into simpler inorganic ions. Ion Chromatography (IC) is the primary technique used for the separation and quantification of these inorganic anionic and cationic by-products in aqueous solutions. apexinstrument.memdpi.comthermofisher.com The presence and concentration of ions such as sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), chloride (Cl⁻), and ammonium (B1175870) (NH₄⁺) provide direct evidence of the extent of mineralization of the dye molecule.

Table 3: Inorganic By-products from Azo Dye Ozonation Detected by Ion Chromatography (Note: Data is from the degradation of C.I. Direct Red 28, a representative azo dye, to illustrate the typical inorganic ions formed.)

Inorganic IonChemical FormulaRole in Degradation Analysis
SulfateSO₄²⁻Indicates breakdown of sulfonated aromatic rings.
NitrateNO₃⁻Indicates oxidation of nitrogen atoms from azo groups and amines.
OxalateC₂O₄²⁻A common organic acid intermediate before complete mineralization.
ChlorideCl⁻Indicates breakdown of chlorinated precursors or intermediates.
FluorideF⁻Indicates breakdown of fluorinated precursors or intermediates.

This interactive table is based on findings from a study on C.I. Direct Red 28. researchgate.net

Spectroscopic Techniques for Monitoring Degradation and Structural Changes

UV-Visible Spectroscopy is the most common and straightforward method for monitoring the decolorization of dye solutions. The color of this compound is due to its chromophoric system, which absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color is directly proportional to the dye concentration, following the Beer-Lambert law. By measuring the absorbance at the dye's maximum wavelength (λmax), one can track the decrease in its concentration over time. researchgate.netnih.gov

The degradation process is typically monitored by recording the UV-Vis spectrum of the dye solution at different time intervals. The disappearance of the major visible peak indicates the destruction of the chromophore, which is the primary goal of decolorization. For C.I. Direct Green 26, a related azo dye, photocatalytic degradation was monitored by observing the decrease in absorbance, and the process was found to follow pseudo-first-order kinetics. researchgate.net While the specific λmax for this compound is not consistently reported across all commercial sources, related green dyes often show absorbance maxima in the 600-650 nm range. The complete degradation is often confirmed by the disappearance of all absorbance peaks in both the visible and UV regions.

Table 4: Representative Decolorization Data for a Direct Green Dye Using UV-Visible Spectroscopy (Note: This table presents hypothetical data based on typical degradation kinetics to illustrate the application of the technique.)

Time (minutes)Absorbance at λmaxDecolorization (%)
01.200
300.8529.2
600.5058.3
900.2579.2
1200.1091.7
1800.0298.3

This interactive table illustrates a typical decolorization profile tracked via UV-Visible Spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for observing changes in chemical bonding during degradation. By comparing the FTIR spectrum of the original this compound dye with the spectra of samples taken at various stages of treatment, researchers can identify the transformation of specific chemical bonds. researchgate.netmdpi.com

In the study of azo dye degradation, FTIR analysis can confirm the cleavage of the azo bond (–N=N–), which typically shows characteristic peaks in the 1630-1575 cm⁻¹ region. The disappearance or reduction in the intensity of these peaks is a strong indicator of degradation. researchgate.net Furthermore, changes in the regions corresponding to aromatic C-H bonds, C=C stretching in aromatic rings, and S=O and C-N stretching from sulfonate and amine groups can provide a detailed picture of the structural changes occurring. For example, in a study involving the adsorption of Direct Red 28, changes in the FTIR spectrum of the adsorbent after contact with the dye indicated interactions involving hydroxyl groups. researchgate.net The appearance of new peaks, for instance those associated with carboxyl or hydroxyl groups, can signify the formation of oxidation products. tandfonline.com

Table 5: Key FTIR Spectral Regions for Monitoring this compound Degradation (Note: Wavenumber ranges are approximate and can vary based on the specific molecular environment.)

Wavenumber Range (cm⁻¹)Bond Type / Functional GroupSignificance in Degradation Analysis
3400 - 3200O-H, N-H stretchingAppearance/change indicates formation of hydroxyls, amines, or carboxylic acids.
1630 - 1575–N=N– stretching (Azo bond)Disappearance indicates cleavage of the primary chromophore.
1600 - 1450C=C stretching (Aromatic rings)Changes suggest alteration or breakdown of the aromatic structures.
1260 - 1000C-N stretching (Aromatic amines)Changes reflect the transformation of amine groups.
1200 - 1100S=O stretching (Sulfonates)Changes indicate the transformation of sulfonate groups.
880 - 680C-H bending (Aromatic)Alterations can point to substitution or degradation of aromatic rings.

This interactive table summarizes the important functional groups and their corresponding FTIR regions relevant to the study of this compound degradation. researchgate.netmdpi.comtandfonline.com

Emerging and Advanced Detection and Quantification Methods

The pursuit of more sensitive, selective, and efficient methods for the analysis of synthetic dyes like this compound is driven by the need for rigorous environmental monitoring and quality control in industrial processes. Emerging analytical strategies are increasingly focusing on the integration of sophisticated data handling techniques and advanced sample preparation methodologies to overcome the challenges posed by complex sample matrices and the low concentration levels at which these dyes may be present.

Chemometric Approaches in Spectroscopic and Chromatographic Data Analysis

The analysis of this compound, often present in intricate mixtures such as industrial effluents or commercial dye formulations, can generate large and complex datasets from spectroscopic and chromatographic instruments. Chemometrics, the application of mathematical and statistical methods, is crucial for extracting meaningful information from this data. researchgate.netrsc.org These approaches can enhance the sustainability of analytical methods by accelerating the process, thereby saving time, energy, and solvents. researchgate.net

When coupled with techniques like UV-Vis spectroscopy, chemometrics can facilitate the understanding of the underlying mechanisms of chemical processes in a cost-effective and efficient manner, aligning with the principles of green chemistry. researchgate.net For chromatographic techniques, which are central to the analysis of polar and non-volatile compounds like many dyes, chemometrics aids in method development, improvement, and the interpretation of results. researchgate.netnih.gov

Common chemometric tools applied in the analysis of complex chemical data include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA): PCA is an exploratory technique used to reduce the dimensionality of large datasets while retaining most of the original variance. frontiersin.org It helps in identifying patterns and relationships between samples and variables. For instance, in the spectroscopic analysis of wastewater containing this compound and other dyes, PCA could be used to cluster samples based on their spectral fingerprints, potentially identifying the source of contamination or tracking the degradation of the dye over time.

Partial Least Squares (PLS) Regression: PLS is a regression method that is particularly useful when the number of variables is high and there is multicollinearity among them, a common scenario in spectroscopic data. mdpi.com It builds a linear model by projecting the predicted variables and the observable variables to a new space. In the context of this compound analysis, PLS could be employed to build calibration models from the UV-Vis or infrared spectra of standard solutions to accurately quantify the dye's concentration in unknown samples, even in the presence of interfering substances. rsc.orgmdpi.com This approach integrates the functions of multiple linear regression, canonical correlation analysis, and principal component analysis. mdpi.com

The table below illustrates the application of various chemometric methods in analytical chemistry, which are relevant to the analysis of dyes like this compound.

Chemometric MethodAnalytical TechniqueApplication in Dye AnalysisKey Advantages
Principal Component Analysis (PCA) Spectroscopy (UV-Vis, FTIR), Chromatography (HPLC)Pattern recognition, sample classification, identification of spectral/chromatographic differences between samples.Reduces data dimensionality, visualizes complex data structures. frontiersin.org
Partial Least Squares (PLS) Regression Spectroscopy (UV-Vis, FTIR, LIBS)Quantitative analysis, building calibration models to predict dye concentration from spectral data.Handles multicollinearity, robust for complex matrices. mdpi.com
Artificial Neural Networks (ANN) Spectroscopy, ChromatographyNon-linear modeling, prediction of properties, classification of samples.Can model complex, non-linear relationships between variables. acs.org

Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment in Dye Analysis

The accurate quantification of this compound in environmental or industrial samples often requires a preliminary step to isolate the analyte from interfering matrix components and to concentrate it to a level detectable by analytical instruments. mdpi.com Solid-Phase Extraction (SPE) is a widely used and highly effective sample preparation technique for these purposes. sigmaaldrich.com It is considered an environmentally friendly method as it typically uses smaller volumes of organic solvents compared to traditional liquid-liquid extraction. mdpi.comnih.gov

The SPE process involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. sigmaaldrich.comscielo.br Interfering substances are washed away, and the purified, concentrated analyte is then eluted from the sorbent using a small volume of a suitable solvent. scielo.br The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For a water-soluble, anionic dye like this compound, a sorbent with an anion-exchange mechanism or a reversed-phase sorbent (like C18) under appropriate pH conditions could be effective.

The general steps in an SPE procedure are outlined below:

Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte. scielo.br

Loading: The sample is passed through the sorbent, where the analyte is retained. scielo.br

Washing: The sorbent is rinsed with a solvent that removes interfering compounds but does not elute the analyte. scielo.br

Elution: A strong solvent is used to desorb the analyte from the sorbent, resulting in a purified and concentrated extract for analysis. scielo.br

Recent advancements in SPE include the development of novel sorbent materials, such as graphene-based materials, which have shown excellent performance in the extraction and cleanup of complex samples. acs.org The table below provides examples of different SPE sorbents and their potential applications in dye analysis.

Sorbent TypeRetention MechanismPotential Application for this compound
Reversed-Phase (e.g., C18, C8) Non-polar interactionsExtraction from aqueous samples by retaining the organic backbone of the dye.
Normal-Phase (e.g., Silica, Alumina) Polar interactions (adsorption)Separation from non-polar contaminants.
Ion-Exchange (e.g., SAX, WAX) Electrostatic interactionsRetention of the anionic sulfonate groups of the dye from aqueous solution.
Polymeric (e.g., Polystyrene-divinylbenzene) A combination of non-polar and polar interactionsHigh capacity and stability over a wide pH range, suitable for various dye structures.

The integration of SPE with advanced chromatographic and spectroscopic techniques, enhanced by chemometric data analysis, provides a powerful workflow for the sensitive and reliable determination of this compound in challenging sample matrices.

Future Research Directions and Sustainable Practices for C.i. Direct Green 28

Development of Next-Generation Remediation Technologies and Hybrid Systems

Current wastewater treatment methods often fall short in completely removing persistent dyes like C.I. Direct Green 28. Future research is pivotal in developing more effective and sustainable remediation technologies.

Advanced Oxidation Processes (AOPs): AOPs are promising for degrading complex dye molecules. meghmaniglobal.com Research into hybrid AOP systems, such as combining ozonation with sonolysis or UV/H2O2 processes, has shown enhanced decolorization and degradation of dye wastewater. scispace.comresearchgate.net For instance, the combination of sonolysis and photocatalysis with a catalyst like TiO2 can promote the de-aggregation of the catalyst and increase oxidizing species, leading to more efficient dye degradation. scispace.com

Hybrid Treatment Systems: A single treatment method is often insufficient for complete dye removal. textiletoday.com.bd Hybrid systems, which combine different physical, chemical, and biological processes, are gaining traction. scispace.commdpi.com For example, integrating adsorption with membrane filtration can significantly improve the removal of color, chemical oxygen demand (COD), and turbidity from textile effluents. frontiersin.org Combining biological treatments with AOPs is another promising avenue, where the biological stage can handle the bulk of the organic load, followed by an AOP to degrade the more recalcitrant molecules. mdpi.com

Bioremediation: The use of microorganisms like bacteria, fungi, and algae for dye degradation is a cost-effective and environmentally friendly approach. mdpi.com Research has identified specific bacterial strains, such as Alcaligenes faecalis, Micrococcus luteus, and Staphylococcus warneri, that can effectively decolorize direct dyes. tci-thaijo.orgresearchgate.net Future work should focus on optimizing conditions for these microorganisms and exploring genetically engineered organisms with enhanced dye-degrading capabilities. mdpi.com

Table 1: Emerging Remediation Technologies for Dye Wastewater

Technology Description Key Research Findings
Advanced Oxidation Processes (AOPs) Utilizes highly reactive species like hydroxyl radicals to degrade organic pollutants. ijcce.ac.ir Combination of ozonation and sonolysis shows high efficiency in color removal. researchgate.net
Hybrid Systems Integrates multiple treatment processes (e.g., adsorption and membrane filtration). mdpi.com A hybrid adsorption/ultrafiltration system can achieve over 95% turbidity removal. frontiersin.org

| Bioremediation | Employs microorganisms to break down dye molecules. mdpi.com | Certain bacterial strains can achieve complete decolorization of direct dyes within 60-72 hours. tci-thaijo.orgresearchgate.net |

Application of Circular Economy Principles in Dye Manufacturing and Wastewater Management

The linear "take-make-dispose" model is unsustainable. The application of circular economy principles is crucial for the dye industry to minimize waste and environmental impact. apacsci.comefrag.orgeib.org

Waste as a Resource: A core tenet of the circular economy is to view waste not as a problem but as a resource. mdpi.com This involves developing methods to recover and reuse dyes and other chemicals from wastewater. meghmaniglobal.com Innovations in this area can significantly reduce both pollution and resource consumption. meghmaniglobal.com

Closing the Loop: The goal is to create a closed-loop system where water and other materials are continuously reused. automation.commdpi.com This requires rethinking the entire manufacturing process, from designing dyes that are easier to treat and recover to implementing efficient water recycling technologies within the plant. textiletoday.com.bdautomation.com The central principle of circular water management is to reuse the same water multiple times after appropriate treatment. textiletoday.com.bd

Advanced In Situ Monitoring and Sensing Technologies for Dye Contamination

Effective management of dye pollution requires real-time, on-site monitoring capabilities. mdpi.com Traditional lab-based analysis is often slow and cannot provide the immediate data needed for rapid response to contamination events. apacsci.com

Optical Sensors: Optical methods, such as UV/Vis and fluorescence spectroscopy, are well-suited for in situ water quality monitoring. mdpi.com These sensors can detect a wide range of contaminants, including dyes, in real-time. mdpi.com Fluorescence sensors, for example, work by exciting dye molecules with a specific wavelength of light and measuring the emitted fluorescence, which is proportional to the dye concentration. in-situ.com

Dye-Tracer Sensors: Specific sensors designed to detect tracer dyes like Rhodamine WT and Fluorescein WT are already in use for tracking water flow and contamination plumes. in-situ.comysi.com Similar principles can be applied to develop sensors for specific industrial dyes like this compound.

Low-Cost, Portable Sensors: The development of low-cost, portable sensors is crucial for widespread monitoring, especially in resource-limited settings. tos.orguminho.pt Recent advancements include open-source, multichannel fluorometers that can be built from readily available components. tos.org These devices can provide high-quality data at a fraction of the cost of commercial instruments. tos.org

Computational Chemistry and Molecular Modeling for Predicting Dye Behavior and Degradation Pathways

Computational chemistry and molecular modeling are powerful tools for understanding the behavior of dye molecules and predicting their degradation pathways. researchgate.netacs.orgacs.org

Predicting Photochemical Stability: Molecular orbital calculations can be used to investigate the lightfastness and photochemical stability of azo dyes. researchgate.netacs.org By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) frontier electron density, researchers can predict the susceptibility of a dye molecule to electrophilic and nucleophilic attack, which is crucial for understanding its degradation mechanisms. researchgate.net

Understanding Genotoxicity: Molecular modeling can also be used to study the interaction of dyes and their metabolites with biological molecules like DNA. nih.govfrontiersin.org This can provide insights into the potential genotoxicity of these compounds and guide the development of safer alternatives. nih.govfrontiersin.org

Policy Implications and Regulatory Science in Dye Research and Environmental Protection

Effective environmental protection requires a strong regulatory framework and policies that are informed by the latest scientific research.

Stringent Regulations: There is a critical need for stricter regulations on the discharge of textile dyes into the environment. apacsci.com International bodies and national governments play a crucial role in setting and enforcing these standards. meghmaniglobal.comapacsci.com For example, the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the ZDHC (Zero Discharge of Hazardous Chemicals) program are important initiatives in this direction. cikis.studio

Table 2: Key International and Regional Regulations for Dyes

Regulation/Initiative Jurisdiction Key Focus
REACH European Union Registration, Evaluation, Authorisation and Restriction of Chemicals. cikis.studio
ZDHC Program International Aims to eliminate hazardous chemicals from the textile and footwear value chain. cikis.studio
Clean Water Act United States Regulates the discharge of pollutants into the nation's surface waters. apacsci.com

| TSCA | United States | Regulates the introduction of new or already existing chemicals. federalregister.gov |

Promoting Sustainable Technologies: Policies should incentivize the adoption of cleaner production methods and advanced wastewater treatment technologies. meghmaniglobal.com This can be achieved through financial support, tax breaks, and other measures that encourage industries to invest in sustainable practices. meghmaniglobal.com

Public Awareness and Corporate Responsibility: Raising public awareness about the environmental impact of the textile industry can drive consumer demand for sustainable products. meghmaniglobal.com Concurrently, fostering a sense of corporate responsibility is essential for ensuring that companies go beyond mere compliance and actively work to minimize their environmental footprint. meghmaniglobal.com

Q & A

Q. Q1. What are the established methodologies for synthesizing and characterizing C.I. Direct Green 28, and how can researchers ensure reproducibility?

To synthesize this compound, follow diazo coupling protocols under controlled pH (4–6) and temperature (0–5°C) . Characterization should include UV-Vis spectroscopy (λmax ~620 nm), FTIR (to confirm azo bond presence at ~1600 cm⁻¹), and HPLC for purity assessment (>95%). Reproducibility requires documenting solvent ratios (e.g., water:ethanol = 3:1), catalyst concentrations, and reaction times. Always cross-validate results with peer-reviewed protocols from journals like Dyes and Pigments or Journal of Molecular Structure .

Q. Q2. How can researchers assess the environmental impact of this compound in aqueous systems?

Use OECD Guideline 301 for biodegradability testing: incubate the dye (10–100 ppm) with activated sludge and monitor chemical oxygen demand (COD) reduction over 28 days. For ecotoxicity, conduct Daphnia magna acute toxicity assays (LC50 values) and algal growth inhibition tests (e.g., Chlorella vulgaris). Pair these with adsorption studies using bentonite or activated carbon to quantify removal efficiency .

Q. Q3. What spectroscopic techniques are optimal for analyzing this compound’s interaction with cellulose substrates?

Employ time-resolved fluorescence spectroscopy to study binding kinetics and Langmuir isotherm models for adsorption capacity. Use SEM-EDS to map dye distribution on cellulose fibers and ATR-FTIR to identify hydrogen bonding between sulfonic acid groups (-SO₃H) and cellulose hydroxyls (-OH) .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s photostability be resolved methodologically?

Contradictions often arise from varying light sources (UV vs. visible), dye concentrations, or substrate interactions. Design controlled experiments using a solar simulator (AM1.5G spectrum) and standardized ISO 105-B02 protocols. Quantify degradation via LC-MS to identify breakdown products (e.g., aromatic amines) and correlate with DFT calculations to predict bond dissociation energies .

Q. Q5. What computational approaches predict this compound’s reactivity in biological systems?

Apply molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and assess redox potential. Validate predictions with in vitro hepatocyte metabolism assays .

Q. Q6. How do structural modifications of this compound influence its adsorption efficiency on nanomaterial composites?

Synthesize derivatives by substituting sulfonate groups with carboxylates or amines. Test adsorption on graphene oxide (GO) or MOFs using batch experiments (pH 2–10, 25–45°C). Analyze via XPS to confirm chemisorption mechanisms and Langmuir-Freundlich isotherms for multilayer binding .

Q. Q7. What advanced statistical methods address variability in this compound’s industrial wastewater datasets?

Apply multivariate ANOVA to isolate factors like pH, salinity, and coexisting pollutants. Use machine learning (random forests) to predict removal efficiency based on input parameters. Cross-validate with Bayesian hierarchical models to account for lab-to-lab variability .

Methodological Frameworks

Q. Q8. How to design a study investigating this compound’s long-term stability in synthetic textile effluents?

Simulate industrial wastewater (pH 9, 40°C) with NaCl (50 g/L) and surfactants (e.g., SDS). Monitor dye stability via UV-Vis over 90 days. Use Arrhenius kinetics to extrapolate shelf life. Include control groups with antioxidants (e.g., ascorbic acid) to assess stabilization effects .

Q. Q9. What strategies reconcile discrepancies between lab-scale and pilot-scale degradation efficiencies?

Conduct scale-up studies using factorial design (e.g., 2^k-p) to optimize parameters like aeration rate and hydraulic retention time. Compare lab batch reactors with continuous-flow pilot systems. Use Monte Carlo simulations to model uncertainty in mass transfer coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.